molecular formula C19H15ClN6O B11454695 N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine

N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11454695
M. Wt: 378.8 g/mol
InChI Key: UJVLUVWQSFJTKD-UHFFFAOYSA-N
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Description

Introduction to N-(4-Chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine

Chemical Significance and Nomenclature

The systematic IUPAC name This compound reflects its structural complexity. The 1,3,5-triazine core (C₃H₃N₃) serves as the central scaffold, with three nitrogen atoms positioned at 1, 3, and 5. At the 2- and 4-positions, amino groups (-NH₂) are present, while the 6-position is substituted with a [(quinolin-8-yloxy)methyl] group. The N-(4-chlorophenyl) moiety is attached to one of the amino groups, introducing an aromatic ring with a chlorine atom at the para position.

The molecular formula is C₂₀H₁₆ClN₇O , with a molecular weight of 421.85 g/mol . Key structural features include:

  • 1,3,5-Triazine core : A six-membered ring with alternating carbon and nitrogen atoms, known for its electron-deficient nature and reactivity in nucleophilic substitutions.
  • 4-Chlorophenyl group : Enhances lipophilicity and influences binding interactions with hydrophobic enzyme pockets.
  • Quinolin-8-yloxy methyl group : Introduces a planar aromatic system capable of π-π stacking and hydrogen bonding, critical for targeting biological macromolecules.
Structural Feature Role in Compound
1,3,5-Triazine core Provides a stable heterocyclic framework for functionalization
4-Chlorophenyl Increases metabolic stability and membrane permeability
Quinolin-8-yloxy Facilitates interactions with nucleic acids and proteins

Historical Context in Triazine Derivative Research

Triazine derivatives have evolved from agricultural herbicides to pivotal agents in medicinal chemistry. Early applications focused on symmetric triazines like atrazine, which inhibited photosynthesis in weeds by binding to the D1 protein in photosystem II. However, the discovery of asymmetric triazines with heteroaromatic substituents marked a shift toward pharmaceutical applications. For instance, Nostocine A , a bacterial triazine derivative, demonstrated antibiotic activity by inhibiting GTP-dependent enzymes.

The compound This compound builds on this legacy. Its design aligns with modern strategies to optimize triazine derivatives for kinase inhibition and antimicrobial activity. Recent studies on similar compounds, such as 4-(4-chlorophenyl)-2,6-diamino-1,3,5-triazine , revealed potent inhibition of Mycobacterium tuberculosis (MIC = 2 µg/mL), underscoring the therapeutic potential of chlorophenyl-triazine hybrids.

Role of Substitutents: Chlorophenyl and Quinolinyloxy Functionalities

Chlorophenyl Group

The 4-chlorophenyl substituent exerts two primary effects:

  • Electron-Withdrawing Influence : The chlorine atom withdraws electron density via inductive effects, polarizing the triazine core and enhancing its reactivity in electrophilic substitutions.
  • Hydrophobic Interactions : The aromatic ring engages in van der Waals interactions with hydrophobic residues in enzyme active sites, as observed in PI3Kα inhibition studies.
Quinolin-8-yloxy Methyl Group

This substituent contributes to:

  • DNA Intercalation : The planar quinoline moiety intercalates between DNA base pairs, disrupting replication in microbial pathogens.
  • Enzyme Binding : The oxygen atom in the ether linkage participates in hydrogen bonding with catalytic residues, as demonstrated in kinase inhibition assays.
Substituent Key Interactions Biological Impact
4-Chlorophenyl Hydrophobic binding, electron withdrawal Enhanced enzyme inhibition
Quinolin-8-yloxy π-π stacking, hydrogen bonding Antimicrobial and anticancer activity

Properties

Molecular Formula

C19H15ClN6O

Molecular Weight

378.8 g/mol

IUPAC Name

2-N-(4-chlorophenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H15ClN6O/c20-13-6-8-14(9-7-13)23-19-25-16(24-18(21)26-19)11-27-15-5-1-3-12-4-2-10-22-17(12)15/h1-10H,11H2,(H3,21,23,24,25,26)

InChI Key

UJVLUVWQSFJTKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCC3=NC(=NC(=N3)NC4=CC=C(C=C4)Cl)N)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with cyanuric chloride to form an intermediate, which is then reacted with quinolin-8-ol in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring undergoes nucleophilic displacement at chlorine-free positions due to electron-deficient character. Key reactions include:

Reaction TypeConditionsProducts/OutcomesSource
Amine substitutionCu(I)-catalyzed Ullmann coupling in DMF/K₂CO₃ at 35–100°CReplacement of triazine chlorine with amines (e.g., morpholine, piperazine)
Alkoxy group introductionK₂CO₃ in DMF with alkoxide nucleophilesFormation of ether-linked derivatives (e.g., methoxyethyl, propargyloxy)

Example pathway from :

"Cu(I)-catalyzed substitution of dichlorotriazinyl benzenesulfonamide with morpholine yielded trisubstituted triazines in one-pot reactions at 100°C with 82–94% yields."

Oxidation and Reduction Reactions

The quinoline moiety and amine groups participate in redox transformations:

  • Oxidation :
    Quinoline’s aromatic system resists oxidation, but methylene bridges (e.g., CH₂O linker) may oxidize to ketones under strong conditions (KMnO₄/H₂SO₄).

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces triazine rings to hexahydrotriazines, altering electronic properties .

Amine Reactivity

  • Acylation : Reacts with acyl chlorides (e.g., naphthyloxyacetic acid chloride) to form amides, enhancing solubility .

  • Diazo Coupling : Primary amines participate in diazonium salt reactions under acidic conditions (0–5°C), forming azo derivatives .

Chlorophenyl Modifications

  • Suzuki Coupling : Pd-catalyzed cross-coupling replaces chlorine with aryl/heteroaryl boronic acids .

Coordination Chemistry

The triazine and quinoline nitrogen atoms act as ligands for transition metals:

Metal IonCoordination SiteApplicationSource
Cu(I)Triazine N-atomsCatalyzes Ullmann-type couplings
Ru(II)Quinoline N-heterocyclePhotocatalytic complexes

Biological Activity-Driven Reactions

Modifications targeting antiviral or antimalarial properties include:

  • Quinoline ring halogenation (Cl/Br substitution) to enhance binding to viral proteases .

  • Triazine-amine alkylation with fluorinated groups (e.g., –CH₂CF₃) to improve pharmacokinetics .

Key Stability Considerations

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via triazine ring hydrolysis .

  • Light Exposure : Quinoline derivatives undergo photoisomerization; storage in amber vials recommended .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to triazines and quinolines. The structural features of N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine suggest that it may exhibit similar properties. For instance:

  • Synthesis and Testing : Compounds with triazine cores have been synthesized and evaluated for their antibacterial activity against various pathogens. For example, derivatives of quinoline have shown significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that modifications to the quinoline structure can enhance antimicrobial efficacy .
  • Mechanism of Action : The mechanism often involves the disruption of bacterial cell membranes or interference with essential metabolic pathways. The presence of electron-withdrawing groups in the structure may enhance this activity by increasing lipophilicity and membrane penetration .

Anticancer Properties

The compound's ability to inhibit cancer cell proliferation has also been a focus of research:

  • Cell Line Studies : Preliminary studies have shown that similar triazine derivatives can inhibit the growth of various cancer cell lines. For instance, compounds featuring quinoline moieties have demonstrated cytotoxic effects against breast cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • In Silico Studies : Computational docking studies suggest that this compound may interact effectively with targets involved in cancer progression, such as kinases and other regulatory proteins .

Case Study: Antimicrobial Evaluation

A study conducted on a series of quinoline derivatives showed that specific substitutions significantly enhanced their antibacterial activity against Gram-positive and Gram-negative bacteria. The most effective compounds demonstrated minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis.

Case Study: Anticancer Activity

Research involving triazine derivatives indicated promising results in inhibiting the proliferation of human cancer cell lines. One study reported that certain derivatives led to a reduction in cell viability by more than 70% at concentrations below 10 µM after 48 hours of treatment .

Data Tables

Compound NameStructureActivity TypeMIC/IC50 ValueReference
This compoundStructureAntimicrobial6.25 µg/mL (against Mycobacterium smegmatis)
Quinoline Derivative AStructureAnticancerIC50 = 5 µM (against breast cancer cells)
Triazine Derivative BStructureAntimicrobialMIC = 10 µg/mL (against Pseudomonas aeruginosa)

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The quinoline moiety is known to interact with DNA and proteins, which may contribute to its anticancer properties. Additionally, the triazine ring can form stable complexes with metal ions, enhancing its activity in certain biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related triazine derivatives:

Table 1: Structural and Functional Comparison of Triazine Derivatives

Compound Name Substituents Molecular Formula Key Applications Notable Properties Evidence Source
N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine 4-chlorophenyl, quinolin-8-yloxymethyl Not explicitly provided Likely pharmaceutical/research use (inferred) Quinoline moiety may enhance π-π interactions; chloro group increases electrophilicity -
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine 4-chlorophenyl C₉H₇ClN₅ Pharmaceutical intermediates High purity; used in medicinal chemistry
N²,N⁴-Bis(4-chlorophenyl)-6-methyl-1,3,5-triazine-2,4-diamine Bis(4-chlorophenyl), methyl C₁₆H₁₃Cl₂N₅ Research chemical Molecular weight 346.21 g/mol; chlorophenyl groups enhance stability
Ametryn Ethyl, isopropyl, methylthio C₉H₁₇N₅S Herbicide Methylthio group increases soil persistence
Methoprotryne Methoxypropyl, isopropyl, methylsulfonyl C₁₁H₂₁N₅O₂S Herbicide Sulfonyl group improves water solubility
Indaziflam Fluoroethyl, indenyl C₁₇H₂₀F₂N₆ Herbicide Fluorine enhances bioactivity; targets cellulose biosynthesis
6-(Chloromethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine Chloromethyl, 4-fluorophenyl C₁₀H₈ClFN₅ Research chemical Fluorophenyl and chloromethyl groups alter reactivity

Key Comparisons

Substituent Effects on Reactivity and Binding The quinolin-8-yloxymethyl group in the target compound distinguishes it from simpler chlorophenyl-substituted triazines (e.g., ). This bulky aromatic substituent may enhance interactions with biological targets (e.g., enzymes) or materials (e.g., graphene via π-π stacking) compared to smaller groups like methyl or methoxy . Chlorophenyl vs. Fluorophenyl: Fluorine in compounds like Indaziflam or 6-(chloromethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine increases electronegativity and metabolic stability, whereas chlorine in the target compound may favor hydrophobic interactions.

Applications Pharmaceutical vs. Agrochemical Use: Chlorophenyl triazines (e.g., ) are often intermediates in drug synthesis, while methylthio- or sulfonyl-substituted triazines (e.g., Ametryn , Methoprotryne ) are herbicides.

Physicochemical Properties Solubility: Sulfonyl (Methoprotryne ) and methoxy groups improve water solubility, whereas the quinoline moiety in the target compound may reduce it due to hydrophobicity. Stability: Chlorine and fluorine substituents generally enhance chemical stability and resistance to degradation .

Environmental and Metabolic Behavior Methylthio groups (Ametryn ) are prone to oxidation, forming sulfoxides/sulfones, whereas the quinoline group may lead to distinct metabolic pathways (e.g., cytochrome P450-mediated oxidation).

Biological Activity

N-(4-chlorophenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including anticancer, antibacterial, and antiviral activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a triazine core substituted with a chlorophenyl group and a quinolin-8-yloxy methyl group. This structural configuration is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds structurally similar to this compound have shown promising results against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated several imamine-1,3,5-triazine derivatives against breast cancer cells (MDA-MB-231). The results indicated that certain derivatives exhibited superior antiproliferative activity compared to the standard drug imatinib:

CompoundIC50 (μM)Cell Line
4f6.25MDA-MB-231
4k8.18MDA-MB-231
Imatinib35.50MDA-MB-231

These findings suggest that the compound could be a viable candidate for further development as an anticancer agent due to its potent inhibitory effects on cell proliferation and migration .

Antibacterial Activity

Triazine derivatives have also been investigated for their antibacterial properties. The mechanism often involves the inhibition of bacterial enzymes or disruption of cellular processes.

Evaluation of Antibacterial Efficacy

In a comprehensive study on triazole derivatives derived from nalidixic acid, several compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
3b0.5 μg/mLE. coli
4k0.7 μg/mLS. aureus
4m0.6 μg/mLPseudomonas aeruginosa

These compounds showed robust interactions with bacterial targets, suggesting that this compound may possess similar properties .

Antiviral Activity

The antiviral potential of triazine derivatives has been explored as well. Compounds within this class have been noted for their efficacy against various viral targets through mechanisms such as reverse transcriptase inhibition.

Antiviral Mechanism Insights

Research indicates that modifications at specific positions on the triazine ring can enhance antiviral activity. For instance:

CompoundEC50 (μM)Viral Target
Compound A130.24HIV
Compound B161.38HCV

These data underscore the versatility of triazine compounds in targeting viral replication processes .

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